molecular formula C6H8O3 B8232081 4-hydroxybut-2-ynyl Acetate

4-hydroxybut-2-ynyl Acetate

Cat. No. B8232081
M. Wt: 128.13 g/mol
InChI Key: YBLUPSBMWKSDHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-hydroxybut-2-ynyl Acetate is a useful research compound. Its molecular formula is C6H8O3 and its molecular weight is 128.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-hydroxybut-2-ynyl Acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-hydroxybut-2-ynyl Acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Polymer Production

In the field of biotechnology and bioengineering, research has been conducted on the production of poly(beta-hydroxybutyrate) using microorganisms like Paracoccus pantotrophus. These studies focus on how microorganisms behave under dynamic substrate conditions, such as those found in wastewater treatment, and utilize substances like acetate for the accumulation of storage polymers (van Aalst-van Leeuwen et al., 1997).

2. Corrosion Inhibition

Research in corrosion science has led to the synthesis of N-alkyl-4-(4-hydroxybut-2-ynyl) pyridinium bromides, which have demonstrated effective corrosion inhibition on steel surfaces. These compounds combine alkylpyridinium and acetylenic alcohol moieties to provide efficient inhibition, even at elevated temperatures (Tu et al., 2012).

3. Synthetic Chemistry

4-Hydroxybut-2-ynyl acetate derivatives have been utilized in synthetic chemistry for constructing polyhydroxylated chains. These compounds are added stereoselectively to aldehydes, forming useful synthetic intermediates for a variety of chemical transformations (Ariza et al., 2006).

4. Phototoxic Activities

Compounds similar to 4-hydroxybut-2-ynyl acetate, like 5-(4-hydroxybut-1-ynyl)-2,2'-bithiophene, have been isolated from plants like Echinops latifolius and studied for their significant inhibition activities against human cancer cell lines, especially under exposure to ultraviolet light (Wang et al., 2007).

5. Combustion Chemistry

Research in physical chemistry has explored the reactions of hydroxybutyl radicals, including 4-hydroxybut-2-yl, with O2. This research is vital for understanding the fundamental pathways in the combustion chemistry of compounds like n-butanol (Welz et al., 2013).

6. Chemical Inhibition Studies

4-Hydroxybut-2-ynyl acetate derivatives have also been synthesized for inhibiting the corrosion of metals. Techniques like X-ray photoelectron spectroscopy and electrochemical impedance spectroscopy have been employed to understand the mechanism of inhibition (Gu et al., 2015).

properties

IUPAC Name

4-hydroxybut-2-ynyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-6(8)9-5-3-2-4-7/h7H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLUPSBMWKSDHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC#CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-hydroxybut-2-ynyl Acetate
Reactant of Route 2
Reactant of Route 2
4-hydroxybut-2-ynyl Acetate
Reactant of Route 3
4-hydroxybut-2-ynyl Acetate
Reactant of Route 4
Reactant of Route 4
4-hydroxybut-2-ynyl Acetate
Reactant of Route 5
Reactant of Route 5
4-hydroxybut-2-ynyl Acetate
Reactant of Route 6
Reactant of Route 6
4-hydroxybut-2-ynyl Acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.